Trelagliptin is derived from the chemical structure of 2-[[6-[(3R)-3-amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile succinate. It is classified within the therapeutic category of antidiabetic agents, specifically targeting the incretin system to enhance glucose-dependent insulin secretion and reduce glucagon secretion.
The synthesis of trelagliptin has been documented through various methods. A notable process involves the use of unprotected (R)-3-aminopiperidine as a starting material. The synthesis generally follows these steps:
The improved synthesis method described in literature emphasizes efficiency and yield, contributing to its commercial viability as an antidiabetic medication .
Trelagliptin's molecular structure can be represented by its chemical formula, . The structural analysis reveals:
The three-dimensional conformation of trelagliptin allows it to effectively bind to the active site of dipeptidyl peptidase-4, inhibiting its activity .
Trelagliptin undergoes several chemical reactions that are pivotal for its activity:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with trelagliptin treatment .
Trelagliptin functions primarily as an inhibitor of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, trelagliptin:
Kinetic studies reveal that trelagliptin binds with high affinity to dipeptidyl peptidase-4, with an apparent inhibition constant (K_i) estimated at 1.5 nmol/L, indicating strong inhibitory action .
Trelagliptin exhibits several notable physical and chemical properties:
These properties are significant for formulation development and ensuring consistent therapeutic efficacy .
Trelagliptin is primarily used in the treatment of type 2 diabetes mellitus. Its once-weekly dosing regimen offers several advantages:
Additionally, ongoing research explores potential applications beyond diabetes management, including investigations into cardiovascular benefits associated with Dipeptidyl Peptidase-4 inhibitors .
The therapeutic targeting of dipeptidyl peptidase-4 emerged from elucidating the incretin effect – the augmented insulin secretion observed upon oral versus intravenous glucose administration. This physiological phenomenon is primarily mediated by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), peptide hormones rapidly inactivated by dipeptidyl peptidase-4 enzymatic cleavage. Research in the late 20th century identified diminished incretin activity, particularly impaired GLP-1 secretion and compromised GIP action, as pathophysiological features of type 2 diabetes mellitus [1] [9].
Initial strategies focused on GLP-1 receptor agonists resistant to dipeptidyl peptidase-4 degradation. However, the discovery that dipeptidyl peptidase-4 inhibition could prolong endogenous active GLP-1 (7-36) amide half-life catalyzed development of oral dipeptidyl peptidase-4 inhibitors. Sitagliptin (approved 2006) became the first-in-class agent, demonstrating significant hemoglobin A1c reductions (≈0.6–0.9%) with weight neutrality and minimal hypoglycemia risk. Subsequent agents like Vildagliptin, Saxagliptin, Alogliptin, and Linagliptin offered variations in pharmacokinetics, dosing frequency (once or twice daily), and renal excretion pathways, expanding therapeutic options [1] [2] [6].
Table 1: Key Milestones in Dipeptidyl Peptidase-4 Inhibitor Development
| Year | Agent | Key Advancement | Reference |
|---|---|---|---|
| 2006 | Sitagliptin | First dipeptidyl peptidase-4 inhibitor approved; demonstrated HbA1c reduction ≈0.8% | [1] |
| 2007 | Vildagliptin | Twice-daily dosing; significant postprandial glucose control | [1] |
| 2009 | Saxagliptin | Once-daily dosing; active metabolite; cardiovascular safety trials initiated | [6] |
| 2010 | Linagliptin | Non-renal excretion; no dose adjustment in renal impairment | [2] |
| 2015 | Trelagliptin | First once-weekly oral dipeptidyl peptidase-4 inhibitor approved (Japan) | [3] [6] |
This progression addressed limitations of earlier oral antidiabetics like sulfonylureas (hypoglycemia, weight gain) and metformin (gastrointestinal intolerance), offering a safer profile particularly for elderly and renally impaired populations [1] [9].
The transition from daily to weekly dipeptidyl peptidase-4 inhibitors stemmed from converging scientific feasibility and clinical necessity:
Pharmacokinetic and Structural Optimization: Trelagliptin, a fluorinated derivative of Alogliptin, exhibits significantly enhanced molecular stability and dipeptidyl peptidase-4 binding affinity. The introduction of a fluorine atom at the 5-position of the cyanobenzyl group increases potency approximately 4-fold compared to Alogliptin and 12-fold versus Sitagliptin. This structural modification fosters tight, prolonged binding to the dipeptidyl peptidase-4 enzyme's catalytic site (Ser630, Asp708, His740) and hydrophobic S2 pocket. Its dissociation half-life is ≈30 minutes, drastically longer than Sitagliptin (3.5 minutes) or Vildagliptin (<2 minutes), enabling sustained target engagement [3] [7]. Consequently, Trelagliptin achieves an extended plasma half-life of ≈54.3 hours. A single 100 mg dose maintains >77% dipeptidyl peptidase-4 inhibition at 168 hours (7 days) post-dose, fulfilling the pharmacokinetic prerequisite for weekly administration [3] [6].
Addressing Medication Adherence: Type 2 diabetes mellitus demands lifelong pharmacotherapy, yet adherence to daily regimens is suboptimal. Studies indicate adherence rates decline with increasing dosing frequency; approximately 70% of patients express a preference for less frequent dosing. Poor adherence directly compromises glycemic control and increases complication risks. Once-weekly Trelagliptin reduces the monthly pill burden from 30–60 doses to 4 doses. Clinical studies confirm significantly improved medication adherence and reduced unused drug quantities when switching from daily dipeptidyl peptidase-4 inhibitors to Trelagliptin, translating into sustained glycemic stability [4] [6] [8].
Glycemic Variability Mitigation: Continuous glucose monitoring studies reveal Trelagliptin's ability to smooth glucose excursions. Its prolonged dipeptidyl peptidase-4 inhibition ensures consistent elevation of active GLP-1 levels throughout the week, enhancing glucose-dependent insulin secretion and glucagon suppression both postprandially and during fasting states. This contrasts with the peak-trough fluctuations associated with shorter-acting daily inhibitors. Reduced glycemic variability, quantified by metrics like mean amplitude of glycemic excursions and standard deviation of glucose, is theorized to decrease oxidative stress and potentially mitigate vascular complications [3] [7].
Table 2: Key Pharmacokinetic and Pharmacodynamic Properties Enabling Weekly Dosing of Trelagliptin
| Property | Trelagliptin | Typical Daily DPP-4 Inhibitor (e.g., Sitagliptin) | Significance | |
|---|---|---|---|---|
| DPP-4 Inhibition Potency (IC50) | ~12-fold higher than Sitagliptin | Reference level | Enables lower effective dose and sustained enzyme blockade | |
| Enzyme Dissociation Half-life | ~30 minutes | <2-3.5 minutes (Sitagliptin, Vildagliptin) | Prolongs target engagement between doses | |
| Plasma Half-life (t1/2) | 54.3 hours | 8-14 hours (Sitagliptin: 12.4 hrs) | Maintains therapeutic plasma concentration over 7 days | |
| DPP-4 Inhibition at 168h | 77.4% (after 100 mg dose) | <20% (at 24h after standard dose) | Validates weekly dosing interval efficacy | |
| Renal Excretion | Primarily unchanged (≈76% of dose) | Varies (Sitagliptin: ≈79% renal) | Necessitates dose adjustment in moderate-severe renal impairment [Excluded: Dosage specifics] | [3] [7] |
Trelagliptin's integration into treatment algorithms reflects its pharmacological profile and evidence from non-inferiority clinical trials:
American Diabetes Association/European Association for the Study of Diabetes (ADA/EASD) Consensus: The ADA/EASD guidelines primarily position dipeptidyl peptidase-4 inhibitors as second-line agents after metformin, particularly suitable when avoidance of hypoglycemia and weight neutrality are priorities. Trelagliptin shares the class recommendation but holds specific niches. It is explicitly advantageous in scenarios demanding minimized dosing frequency to enhance adherence – notably in frail elderly patients (>75 years), those with complex polypharmacy, or individuals with identified adherence challenges. However, the guidelines prioritize glucagon-like peptide-1 receptor agonists or sodium-glucose cotransporter-2 inhibitors over dipeptidyl peptidase-4 inhibitors for patients with established cardiovascular disease, heart failure, or chronic kidney disease, where agents with proven cardiorenal benefits are warranted. Consequently, Trelagliptin's use aligns with scenarios where cardiovascular risk is not predominant, but adherence and simplicity are paramount [2] [9].
Evidence from Non-inferiority Trials: Trelagliptin's regulatory approval and guideline inclusion rest on robust phase 3 trials demonstrating equivalence to daily dipeptidyl peptidase-4 inhibitors in glycemic efficacy. A pivotal double-blind study randomized patients to Trelagliptin 100 mg weekly or Alogliptin 25 mg daily for 24 weeks. The least squares mean change in hemoglobin A1c was -0.33% for Trelagliptin and -0.45% for Alogliptin, with a mean difference of 0.11% (95% CI: -0.054 to 0.281), confirming non-inferiority (pre-specified margin = 0.30%). Similar reductions in fasting plasma glucose and postprandial glucose were observed. Meta-analyses consolidating multiple trials report consistent findings: Trelagliptin achieves hemoglobin A1c reductions comparable to Sitagliptin, Alogliptin, and Linagliptin over 12-24 weeks, with no significant difference in efficacy endpoints [5] [7] [4].
Regional Guidelines and Niche Applications: Trelagliptin received its first approval in Japan (2015) and subsequently in several Asian countries (India, China, Bangladesh, Pakistan, Myanmar, Cambodia) but not the US or EU. Its adoption reflects regional emphasis on treatment adherence and quality of life. Japanese guidelines acknowledge weekly dipeptidyl peptidase-4 inhibitors as valid alternatives to daily agents, particularly for adherence improvement. Studies also support its application in specific populations like stable post-transplant diabetes mellitus after kidney transplantation, where drug interactions and renal function are considerations [2] [3] [6]. Furthermore, its neutral effects on weight and low hypoglycemia risk align with goals in elderly diabetes management.
Table 3: Summary of Trelagliptin's Efficacy in Key Clinical Trials
| Study Design | Comparator | Duration (Weeks) | HbA1c Reduction (Trelagliptin) | HbA1c Reduction (Comparator) | Conclusion | Reference |
|---|---|---|---|---|---|---|
| Randomized, Double-blind, Non-inferiority (Inagaki et al.) | Alogliptin 25 mg daily | 24 | -0.33% | -0.45% | Non-inferiority confirmed (LS mean diff: 0.11%) | [5] [7] |
| Open-label, Switch Study (Seino et al.) | Sitagliptin 50 mg daily (Baseline) | 12 | -0.02% (Change from baseline) | N/A (Switch study) | Stable glycemic control post-switch | [4] |
| Meta-analysis (Dutta et al.) | Pooled daily DPP-4 inhibitors | 12-24 | -0.62% to -0.75% | -0.58% to -0.80% | Comparable efficacy (No significant difference) | [7] |
| Phase 3 Long-term (Kaku et al.) | None (Monotherapy/Combination) | 52 | -0.55% (Monotherapy at 52 wks) | N/A | Sustained glycemic durability | [6] |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: